1-[4-(Methoxycarbonyl)benzyl]pyridinium
Description
Properties
Molecular Formula |
C14H14NO2+ |
|---|---|
Molecular Weight |
228.27g/mol |
IUPAC Name |
methyl 4-(pyridin-1-ium-1-ylmethyl)benzoate |
InChI |
InChI=1S/C14H14NO2/c1-17-14(16)13-7-5-12(6-8-13)11-15-9-3-2-4-10-15/h2-10H,11H2,1H3/q+1 |
InChI Key |
JDWPSAGFMQLNGS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C[N+]2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C[N+]2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridinium Derivatives
Structural Variations and Physicochemical Properties
Pyridinium derivatives are often modified at the N-substituent or the aromatic ring to tune their properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The methoxycarbonyl group in this compound stabilizes the positive charge on the pyridinium ring, enhancing solubility compared to hydrophobic analogs like HPP+ .
- Biological Activity: Substituents like nitro (7j) or chloro (HPP+) increase bioactivity but may elevate toxicity. For example, HPP+ inhibits mitochondrial respiration 13-fold more potently than MPP+ (IC₅₀ = 12 μM vs. 160 μM) .
- Cationic Head Modifications: The dimethylamino group in Compound 5 improves binding to choline kinase via charge interactions, whereas the methoxycarbonyl group may favor different target interactions .
Toxicity and Pharmacological Profiles
- Neurotoxicity: HPP+ and MPP+ exhibit differential neurotoxic effects; HPP+ preferentially targets serotonergic neurons, while MPP+ is dopaminergic .
- Mitochondrial Inhibition: The methoxycarbonyl group in this compound likely reduces mitochondrial toxicity compared to chlorinated analogs, as EWGs may diminish membrane permeability .
Q & A
Advanced Research Question
- Antimicrobial Assays : Conduct broth microdilution tests (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control compounds lacking the methoxycarbonyl group .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. Structural analogs with bulkier substituents may show reduced toxicity.
- Structure-Activity Relationship (SAR) : Modify the benzyl or pyridinium moieties and correlate changes with bioactivity trends.
How can computational modeling aid in understanding the electronic properties of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to predict binding affinities.
- Validation : Compare computed UV-Vis spectra with experimental data to confirm model accuracy .
How should researchers address contradictions in reported spectroscopic data for this compound derivatives?
Q. Data Contradiction Analysis
- Source Identification : Check solvent effects (e.g., DMSO vs. CDCl₃ shifts NMR peaks) and purity (HPLC ≥95%).
- Reproducibility : Repeat experiments under standardized conditions (temperature, concentration).
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structure confirmation) .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
